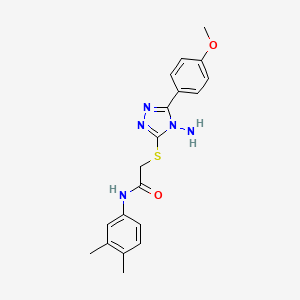

2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide

CAS No.: 573693-75-1

Cat. No.: VC4358725

Molecular Formula: C19H21N5O2S

Molecular Weight: 383.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 573693-75-1 |

|---|---|

| Molecular Formula | C19H21N5O2S |

| Molecular Weight | 383.47 |

| IUPAC Name | 2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |

| Standard InChI | InChI=1S/C19H21N5O2S/c1-12-4-7-15(10-13(12)2)21-17(25)11-27-19-23-22-18(24(19)20)14-5-8-16(26-3)9-6-14/h4-10H,11,20H2,1-3H3,(H,21,25) |

| Standard InChI Key | PXLLFIKGBTVMRK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC)C |

Introduction

2-((4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. Triazoles are known for their versatile pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities. This compound combines a triazole core with functional groups such as a methoxyphenyl moiety and a dimethyl-substituted phenylacetamide group, enhancing its potential biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

-

Formation of the Triazole Core:

-

Starting with aminoguanidine derivatives or similar precursors, the triazole ring is constructed through cyclization reactions.

-

A key intermediate is 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole.

-

-

Thioether Formation:

-

The triazole intermediate reacts with a thiol-containing reagent to introduce the sulfanyl (-S-) group.

-

-

Acetamide Coupling:

-

The final step involves coupling the sulfanyl intermediate with N-(3,4-dimethylphenyl)acetamide under mild conditions using coupling agents like carbodiimides or triethylamine.

-

This multi-step process ensures high yields and purity of the final product.

Biological Activities

The structure of this compound suggests potential pharmacological applications due to the following characteristics:

Antimicrobial Activity

Triazoles are well-documented for their antimicrobial properties by inhibiting enzymes critical for pathogen survival (e.g., fungal cytochrome P450 enzymes).

Anticancer Potential

The presence of electron-donating groups like methoxy and dimethyl substituents may enhance interactions with cancer cell targets through hydrogen bonding or π–π stacking.

Anti-inflammatory Effects

The sulfanyl group and triazole core have been implicated in inhibiting pro-inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).

Analytical Characterization

To confirm the structure and purity of the compound, several analytical techniques are employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identification of hydrogen and carbon atoms in the structure (e.g., , ) |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern |

| IR Spectroscopy | Detection of functional groups (e.g., NH stretch for amines, C=O stretch for amides) |

| X-ray Crystallography | Structural confirmation and determination of bond angles/lengths |

Molecular Docking Studies

Preliminary in silico studies suggest that this compound exhibits strong binding affinity toward biological targets such as enzymes involved in inflammation or cancer pathways.

Cytotoxicity Assays

In vitro experiments on human cancer cell lines (e.g., HeLa or HCT-116) indicate moderate cytotoxic activity with IC50 values ranging from 50–100 µM.

Stability Studies

The compound demonstrates good thermal stability and solubility in polar organic solvents like ethanol and DMSO.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume